REACTION_CXSMILES
|
S(Cl)(Cl)=O.[ClH:5].[N:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]O)=[CH:8][CH:7]=1>C(Cl)(Cl)Cl>[Cl:5][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:9]1[CH:10]=[CH:11][N:6]=[CH:7][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
4-pyridinehexanol hydrochloride
|
Quantity
|
2.42 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)CCCCCCO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated NaHCO3, brine and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude material which
|
Type
|
CUSTOM
|
Details
|
is purified by flash chromatography on silica gel (CH3OH:CHCl3 =1:49 by vol.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCCCC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |